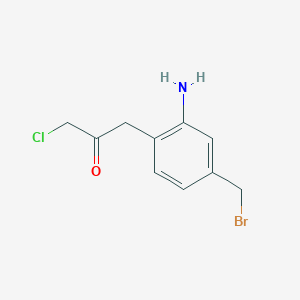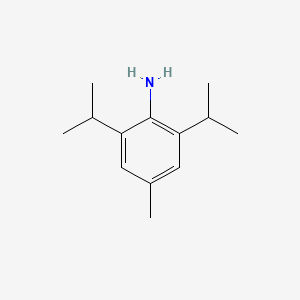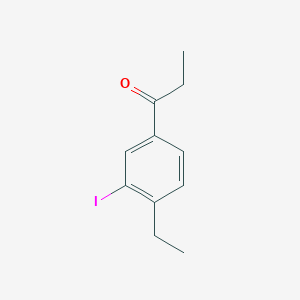
alpha-Methylhistamine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine: is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine typically involves the construction of the imidazole ring followed by the introduction of the chiral center. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring. The chiral center can be introduced using chiral starting materials or chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazolones
Reduction: Dihydroimidazoles
Substitution: Various substituted imidazole derivatives
科学研究应用
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the chiral center may influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
Histamine: A biogenic amine with an imidazole ring, involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Clotrimazole: An antifungal agent with an imidazole ring, used in medical treatments.
Uniqueness
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for developing enantioselective drugs and studying chiral interactions in biological systems.
属性
CAS 编号 |
28814-35-9 |
|---|---|
分子式 |
C6H13Br2N3 |
分子量 |
287.00 g/mol |
IUPAC 名称 |
1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI 键 |
RWHNAAABSGVRDT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CN=CN1)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


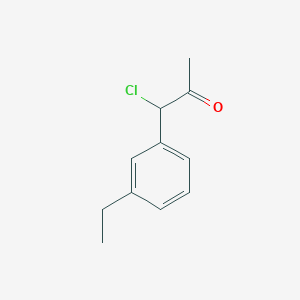
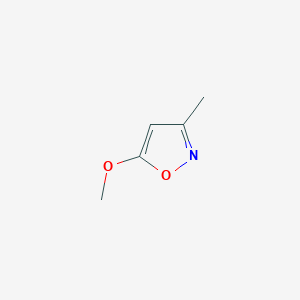

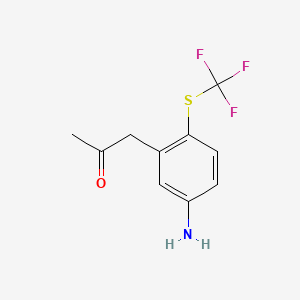
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
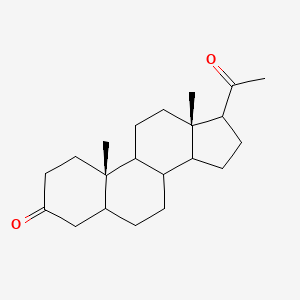
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)

